molecular formula C24H28N4O2 B2753569 N-(2,4-dimethylphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide CAS No. 1286719-39-8

N-(2,4-dimethylphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide

Cat. No. B2753569
CAS RN: 1286719-39-8
M. Wt: 404.514
InChI Key: JPZYSRJTTANZJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide, commonly known as DMAPT, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DMAPT is a member of the family of compounds known as aryl-substituted pyrazoles and has been demonstrated to exhibit potent anti-tumor activity in preclinical studies.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives, closely related to the compound , has led to the development of novel Co(II) and Cu(II) coordination complexes. These studies emphasize the significance of hydrogen bonding in self-assembly processes and the compounds' notable antioxidant activities. The findings highlight the potential of pyrazole-acetamide derivatives in creating supramolecular architectures and their applications in medicinal chemistry due to their antioxidant properties (Chkirate et al., 2019).

Antifungal Agents

Another domain of application is the development of broad-spectrum antifungal agents. 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as potent antifungal agents against Candida and Aspergillus species. These findings suggest the potential utility of the compound in addressing challenges in the treatment of fungal infections, showcasing the relevance of acetamide derivatives in antifungal drug development (Bardiot et al., 2015).

Molecular Conformations and Hydrogen Bonding

The structural analysis of related compounds has shed light on their diverse molecular conformations and the critical role of hydrogen bonding in determining their properties. This research has implications for understanding the molecular structure-function relationships and the design of compounds with specific biological activities (Narayana et al., 2016).

Antimicrobial and Hemolytic Activity

The synthesis and evaluation of acetamide derivatives for their antimicrobial and hemolytic activities have expanded the understanding of these compounds' pharmacological profiles. Such studies contribute to the ongoing search for new antimicrobial agents with reduced cytotoxicity, highlighting the importance of acetamide derivatives in pharmaceutical research (Gul et al., 2017).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[4-(2-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2/c1-17-8-9-22(19(3)14-17)25-23(29)16-28-15-21(20-7-5-4-6-18(20)2)24(26-28)27-10-12-30-13-11-27/h4-9,14-15H,10-13,16H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZYSRJTTANZJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.